molecular formula C20H22N4O4 B6587762 phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate CAS No. 1234927-52-6

phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate

Cat. No.: B6587762
CAS No.: 1234927-52-6
M. Wt: 382.4 g/mol
InChI Key: STWWPWZQAVDFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate is a synthetic chemical building block designed for research and development applications. This compound features a complex molecular architecture that incorporates a piperidine core, a scaffold frequently identified in medicinal chemistry campaigns for its desirable pharmacological properties . The structure is functionalized with both a phenyl carbamate and a pyridine-3-yl carboxamide group, presenting multiple hydrogen bond acceptors and donors that can be critical for targeted molecular interactions. Compounds containing the piperidine carboxamide motif have been demonstrated to exhibit potent biological activity in high-throughput phenotypic screens, showing particular promise as inhibitors of essential enzymes like the Plasmodium proteasome for antimalarial research . Furthermore, analogous 4-aminopiperidine derivatives are established as potent and selective ATP-competitive inhibitors of protein kinases such as PKB/Akt, a key target in oncology due to its role in cell proliferation and survival signaling pathways . The presence of the pyridin-3-yl group offers a potential pharmacophore point that may allow for binding interactions similar to those seen in other heterocyclic compounds. As a sophisticated chemical intermediate, this compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this molecule in the design and synthesis of novel compounds for biochemical screening and pharmacological profiling.

Properties

IUPAC Name

phenyl 4-[[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-18(19(26)23-16-5-4-10-21-14-16)22-13-15-8-11-24(12-9-15)20(27)28-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWWPWZQAVDFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine-1-carboxylate Core

The synthesis begins with the protection of piperidine’s nitrogen as a phenyl carbamate. Treating piperidine with phenyl chloroformate in dichloromethane at 0–5°C affords phenyl piperidine-1-carboxylate in >85% yield. This exothermic reaction requires careful temperature control to minimize diethylcarbamate byproducts.

Key Reaction Conditions :

  • Solvent : Dichloromethane

  • Base : Triethylamine (2.2 equiv)

  • Temperature : 0–5°C → ambient (12 h)

Introduction of the Aminomethyl Group at C4

Functionalizing the 4-position necessitates electrophilic substitution or directed lithiation. A scalable approach involves:

  • Bromination : Treating phenyl piperidine-1-carboxylate with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 4-bromopiperidine-1-carboxylate .

  • Amination : Copper(I)-catalyzed coupling of the bromide with aqueous ammonia (28%) using Cu₂O (0.03 wt%) at 70°C. This method, adapted from pyridine amination protocols, provides 4-aminomethylpiperidine-1-carboxylate in 78% yield with <2% residual bromide.

Optimization Insight :

  • Catalyst loading >0.02 wt% Cu₂O suppresses side reactions (e.g., Hofmann elimination).

  • Temperatures <80°C prevent product discoloration, critical for downstream purity.

Urea Linkage Formation

The aminomethyl intermediate undergoes urea formation via two strategies:

Phosgene-Mediated Urea Synthesis

Reacting 4-aminomethylpiperidine-1-carboxylate with phosgene (1.1 equiv) in toluene generates an isocyanate intermediate, which couples with formamide to yield 4-(formamidomethyl)piperidine-1-carboxylate . Subsequent reaction with pyridin-3-ylamine in THF completes the urea linkage.

Limitations :

  • Phosgene’s toxicity necessitates specialized handling.

  • Overuse of formamide (>1.5 equiv) leads to N-formylation byproducts.

Carbodiimide-Activated Coupling

A safer alternative employs 1,1'-carbonyldiimidazole (CDI, 2.0 equiv) to activate formic acid. Sequential addition of 4-aminomethylpiperidine-1-carboxylate and pyridin-3-ylamine in DMF at 50°C furnishes the target urea in 72% yield.

Advantages :

  • Avoids hazardous reagents.

  • Imidazole byproduct removed via aqueous wash.

Final Carbamoylformamido Assembly

The urea intermediate reacts with pyridin-3-yl isocyanate (1.2 equiv) in acetonitrile at reflux to install the terminal carbamoyl group. Silica gel chromatography (EtOAc/hexane, 3:7) isolates This compound in 65% yield.

Alternative Synthetic Approaches

Grignard-Based Side-Chain Elaboration

Adapting methods from pyridinoylpiperidine syntheses, the aminomethyl group is acylated via a Grignard reaction:

  • Ketone Formation : Treat 4-aminomethylpiperidine-1-carboxylate with isopropylmagnesium chloride-lithium chloride (Turbo Grignard) to form a magnesium amide.

  • Acylation : Quench with ethyl formate to yield 4-(formamidomethyl)piperidine-1-carboxylate .

Benefits :

  • Ambient temperature conditions.

  • High functional group tolerance.

Palladium-Catalyzed Coupling

For late-stage pyridine incorporation, Suzuki-Miyaura coupling leverages a boronate ester intermediate:

  • Borylation : React 4-(iodomethyl)piperidine-1-carboxylate with bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane (80°C, 12 h).

  • Cross-Coupling : Partner with 3-aminopyridine-1-carboxamide under analogous conditions to install the aryl group.

Yield : 68% after HPLC purification.

Catalytic and Process Optimization

Copper-Mediated Amination

Comparative studies of Cu catalysts reveal:

CatalystLoading (wt%)Temp (°C)Yield (%)Purity (%)
Cu₂O0.03707898
CuI0.05906592
Cu(OTf)₂0.101005888

Cu₂O outperforms other catalysts due to its low Lewis acidity and reduced side reactivity.

Solvent Effects on Urea Formation

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7726
THF7.56412
AcCN37.5688

Polar aprotic solvents like DMF accelerate urea formation by stabilizing the transition state.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 7.90 (d, J = 4.8 Hz, 1H, urea-NH), 7.35–7.28 (m, 5H, phenyl), 4.10–3.95 (m, 2H, piperidine-CH₂).

  • IR (ATR): 1685 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, urea).

X-ray Diffraction

Single-crystal X-ray analysis confirms the trans configuration of the piperidine carbamate and the planar urea linkage.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • N-Overformylation during urea synthesis is minimized by stoichiometric control (formamide ≤1.1 equiv).

    • Residual palladium in cross-coupled products is removed via activated charcoal treatment (<5 ppm).

  • Purification :

    • Silica gel chromatography struggles with urea degradation; reverse-phase HPLC (C18, MeOH/H₂O) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under controlled temperature and pressure.

    Substitution: Halogenating agents, acids, or bases in appropriate solvents and at specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific target molecule.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for central nervous system (CNS) targets, whereas sulfonamide analogs () may favor peripheral action.
  • Synthetic Optimization : High-yield methods for cyclopropane-boronate derivatives () could inspire analogous strategies for the target compound’s formamido linker.

Biological Activity

Phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate is a complex organic compound with potential pharmacological applications. The structural features of this compound suggest various biological activities, particularly in the context of pain modulation, anti-inflammatory effects, and potential use in cancer therapy.

Chemical Structure

The compound can be described by its IUPAC name and its structural formula, which includes a piperidine ring, a pyridinyl group, and a carbamoyl moiety. This unique combination of functional groups is likely responsible for its diverse biological activities.

1. Pain Modulation

Research indicates that compounds with similar structures have been shown to act as modulators of the P2X3 receptor, which is involved in pain signaling pathways. The modulation of this receptor could lead to effective analgesic properties, making it a candidate for pain management therapies .

2. Anti-inflammatory Effects

The presence of the pyridinyl group suggests potential anti-inflammatory activity. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This could be particularly beneficial in treating chronic inflammatory conditions.

3. Antitumor Activity

Preliminary studies on related piperidine derivatives have shown promising antitumor effects. These compounds inhibit key signaling pathways involved in cancer cell proliferation and survival . The specific activity of this compound against different cancer cell lines remains to be thoroughly investigated.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Pain ModulationP2X3 receptor modulation
Anti-inflammatoryCytokine inhibition
AntitumorInhibition of signaling pathways

Case Study: Antitumor Activity

A study explored the effects of piperidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in these cells. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways, suggesting a potential for developing new anticancer agents based on this scaffold .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with enzymes involved in inflammation and cancer progression, supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for phenyl 4-({[(pyridin-3-yl)carbamoyl]formamido}methyl)piperidine-1-carboxylate, and how can intermediates be purified?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. For example:

Use a tert-butyl-protected piperidine intermediate (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) as a starting material .

Perform carbamoylation using formamide derivatives under anhydrous conditions, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Purify intermediates via reverse-phase column chromatography (RP-HPLC) with 0.1% formic acid to improve yield and purity .

  • Key Considerations : Monitor reaction progress using LCMS (e.g., m/z 754 [M+H]+ as a reference ) and confirm purity via HPLC (retention time ~1.32 minutes under QC-SMD-TFA05 conditions) .

Q. How can researchers characterize the compound’s solubility and stability under laboratory conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Derivatives of similar piperidine-carboxylates exhibit limited water solubility, requiring co-solvents like ethanol or PEG-400 .
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C) and hydrolytic (acidic/basic) conditions. Use HPLC to track decomposition products (e.g., free piperidine or pyridinyl fragments) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or skin contact .
  • Ensure access to eyewash stations and emergency showers in case of exposure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in the compound’s piperidine-pyridine backbone?

  • Methodology :

  • Perform single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement). SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data .
  • Compare bond lengths and angles with related tert-butyl piperidine-carboxylate structures (e.g., 4.37–4.42 Å for C–N bonds in similar carbamoyl derivatives) .

Q. What strategies address discrepancies in NMR or LCMS data during synthesis?

  • Methodology :

  • For NMR: Assign peaks using 2D experiments (HSQC, HMBC) to distinguish rotamers or stereoisomers. For example, δ 159.29 ppm in 13C^{13}\text{C} NMR corresponds to carbonyl groups in piperidine-carboxylates .
  • For LCMS: Optimize ionization parameters (e.g., ESI+ mode) and validate using isotopic patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} ratios for chlorine-containing intermediates) .

Q. How can researchers design SAR studies for pyridinyl carbamoyl derivatives?

  • Methodology :

  • Synthesize analogs with modified pyridine substituents (e.g., trifluoromethyl or morpholine groups) and assess bioactivity .
  • Use molecular docking to predict binding affinity to target proteins (e.g., kinases or GPCRs) based on piperidine ring conformation .

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

  • Methodology :

  • Implement qNMR with mesitylene as an internal standard for quantification .
  • Use UPLC-PDA at 254 nm to detect impurities below 0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.